REACTION_CXSMILES
|
[C:1]1([CH:7]([C:9]2[C:10]([CH:16](C3C=CC=CC=3)C)=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:24]1[O:27][CH:25]1[CH3:26].[CH2:28]1OC1.[NH2:31][C:32](N)=[O:33].P(O)([O-])([O-])=O.[NH4+].[NH4+]>O>[C:24]([O:15][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:27])[CH:25]=[CH2:26].[CH2:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11]([O:33][CH2:32][CH3:28])(=[O:15])[CH:10]=[CH2:9].[CH2:32]([NH:31][C:11](=[O:15])[C:10]([CH3:16])=[CH2:9])[OH:33] |f:4.5.6|
|
Name
|
sodium polyacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C=1C(=C(C=CC1)O)C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7 mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
20 mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])O.[NH4+].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
5 parts of the oxyalkylation product obtained
|
Type
|
WAIT
|
Details
|
After a brief period
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)NC(C(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH:7]([C:9]2[C:10]([CH:16](C3C=CC=CC=3)C)=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:24]1[O:27][CH:25]1[CH3:26].[CH2:28]1OC1.[NH2:31][C:32](N)=[O:33].P(O)([O-])([O-])=O.[NH4+].[NH4+]>O>[C:24]([O:15][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:27])[CH:25]=[CH2:26].[CH2:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11]([O:33][CH2:32][CH3:28])(=[O:15])[CH:10]=[CH2:9].[CH2:32]([NH:31][C:11](=[O:15])[C:10]([CH3:16])=[CH2:9])[OH:33] |f:4.5.6|
|
Name
|
sodium polyacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C=1C(=C(C=CC1)O)C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7 mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
20 mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])O.[NH4+].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
5 parts of the oxyalkylation product obtained
|
Type
|
WAIT
|
Details
|
After a brief period
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)NC(C(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH:7]([C:9]2[C:10]([CH:16](C3C=CC=CC=3)C)=[C:11]([OH:15])[CH:12]=[CH:13][CH:14]=2)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:24]1[O:27][CH:25]1[CH3:26].[CH2:28]1OC1.[NH2:31][C:32](N)=[O:33].P(O)([O-])([O-])=O.[NH4+].[NH4+]>O>[C:24]([O:15][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:27])[CH:25]=[CH2:26].[CH2:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11]([O:33][CH2:32][CH3:28])(=[O:15])[CH:10]=[CH2:9].[CH2:32]([NH:31][C:11](=[O:15])[C:10]([CH3:16])=[CH2:9])[OH:33] |f:4.5.6|
|
Name
|
sodium polyacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C)C=1C(=C(C=CC1)O)C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7 mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
20 mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])O.[NH4+].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
5 parts of the oxyalkylation product obtained
|
Type
|
WAIT
|
Details
|
After a brief period
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)NC(C(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |